2-(Chloromethyl)-4-fluoro-1-methoxybenzene
Overview
Description
The compound of interest, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, is a halogenated aromatic compound that contains chlorine, fluorine, and a methoxy group attached to a benzene ring. This type of compound is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of halogenated aromatic compounds similar to 2-(Chloromethyl)-4-fluoro-1-methoxybenzene can be achieved through various methods. For instance, the synthesis of 2,4-dichlorofluorobenzene, a related compound, involves the diazotization of 2,4-dichloroaniline followed by the substitution of the diazonium salt with a fluoride ion. This process yields a product with a high purity of 99.2% and a moderate yield of 50.2%, indicating the potential for industrial-scale production .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-fluoro-N-(4-methoxyphenyl)benzamide, has been studied using X-ray crystallography. In this compound, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion of the molecule, and the methoxy group lies close to the methoxybenzene ring plane. Such structural analyses are crucial for understanding the physical and chemical properties of these molecules .
Chemical Reactions Analysis
The electrochemical behavior of halogenated aromatic compounds can provide insight into their reactivity. For example, the electrochemical reduction of methyl triclosan, a chlorinated aromatic compound, results in the cleavage of C-Cl and C-O bonds at specific potentials. This reaction leads to the formation of various products, including compounds where the chlorine and methoxy groups are retained or removed. These findings suggest that similar electrochemical methods could be applied to study the reactivity of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For instance, the presence of halogen atoms and methoxy groups can affect the compound's boiling point, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and weak C-H...O and C-H...F interactions, play a significant role in the crystal packing and stability of these compounds. These interactions are evident in the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, which forms rows and corrugated sheets in the crystal lattice .
Scientific Research Applications
Synthesis of Fluorinated Compounds
A study by Qiu et al. (2009) presents a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis showcases the challenges and innovations in creating fluoroaromatic compounds, emphasizing the role of cross-coupling reactions and the management of hazardous materials like methyl nitrite in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Detection
Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. This study reflects on the broader environmental implications of synthetic organic compounds, including fluoroaromatics, in water sources and ecosystems. The research emphasizes the need for understanding the biodegradability and the persistence of these compounds in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications
In the pharmaceutical domain, compounds similar to "2-(Chloromethyl)-4-fluoro-1-methoxybenzene" are explored for their roles in drug synthesis and as intermediates in creating active pharmaceutical ingredients (APIs). For instance, studies on omeprazole synthesis and impurities highlight the complexity of synthesizing and controlling the quality of fluoroaromatic-containing drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Material Science and Applications
Fluoroaromatic compounds play a significant role in the development of advanced materials, including liquid crystals and elastomers. Hird (2007) discusses the influence of fluorine atoms on the properties of liquid crystals, highlighting their application in displays and other electronic devices. The unique effects of fluorination on melting points, mesophase morphology, and transition temperatures of materials are emphasized, demonstrating the critical role of fluoroaromatics in material science (Hird, 2007).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSHPRQKUKARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307214 | |
Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-fluoro-1-methoxybenzene | |
CAS RN |
19415-40-8 | |
Record name | 19415-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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